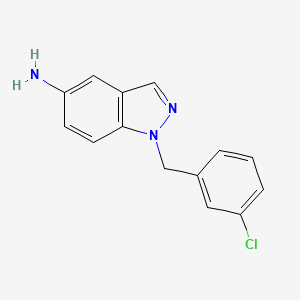

1-(3-Chlorobenzyl)-1H-indazol-5-amine

Description

Properties

CAS No. |

939756-02-2 |

|---|---|

Molecular Formula |

C14H12ClN3 |

Molecular Weight |

257.72 g/mol |

IUPAC Name |

1-[(3-chlorophenyl)methyl]indazol-5-amine |

InChI |

InChI=1S/C14H12ClN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2 |

InChI Key |

VTVCQMWNKUECSA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)CN2C3=C(C=C(C=C3)N)C=N2 |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C3=C(C=C(C=C3)N)C=N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of atoms. For a molecule such as 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments, including 1H NMR, 13C NMR, and potentially 14N and 15N NMR, is employed to assemble a complete structural picture.

1H NMR Spectroscopy

Proton (1H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the case of this compound, the 1H NMR spectrum would exhibit characteristic signals for the protons on the indazole core, the benzyl (B1604629) group, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of the protons. Aromatic protons on the indazole and benzyl rings typically resonate in the downfield region (δ 7.0-8.5 ppm). rsc.orgresearchgate.net The benzylic protons (-CH2-) would appear as a singlet further upfield, and the amine (-NH2) protons would also present a distinct signal. researchgate.net

13C NMR Spectroscopy

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings are typically observed in the range of 110-160 ppm. researchgate.netresearchgate.net The benzylic carbon would have a characteristic chemical shift, and the carbons of the indazole ring can be differentiated based on their substitution and position within the heterocyclic system.

14N and 15N NMR Spectroscopy

Nitrogen (14N and 15N) NMR can offer direct insight into the electronic environment of the nitrogen atoms within the indazole ring and the amine group. While 14N NMR is often complicated by broad signals due to its quadrupolar moment, 15N NMR, although less sensitive, provides sharper signals and can be very informative for distinguishing between the N-1 and N-2 nitrogens of the indazole core. researchgate.net

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Indazole H-3 | ~8.1 | ~135 |

| Indazole H-4 | ~7.6 | ~122 |

| Indazole H-6 | ~7.1 | ~115 |

| Indazole H-7 | ~7.8 | ~125 |

| Benzyl CH2 | ~5.6 | ~50 |

| Benzyl Aromatic H | 7.2-7.4 | 127-135 |

| Amine NH2 | ~3.7 (broad) | - |

| Indazole C-3 | - | ~135 |

| Indazole C-3a | - | ~123 |

| Indazole C-4 | - | ~122 |

| Indazole C-5 | - | ~140 |

| Indazole C-6 | - | ~115 |

| Indazole C-7 | - | ~125 |

| Indazole C-7a | - | ~140 |

| Benzyl C-1' | - | ~138 |

| Benzyl C-2'/C-6' | - | ~127 |

| Benzyl C-3' | - | ~130 |

| Benzyl C-4' | - | ~128 |

| Benzyl C-5' | - | ~126 |

Note: These are predicted values based on data from structurally similar compounds and may vary from experimental results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. rsc.org This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C14H12ClN3), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass.

The molecular formula C14H12ClN3 has a calculated monoisotopic mass. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. acs.org This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C14H12ClN3 |

| Calculated Monoisotopic Mass | 257.07197 |

| Expected [M+H]+ | 258.07980 |

| Mass Tolerance | < 5 ppm |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would display several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm-1. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm-1. The C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm-1 region. The C-N stretching vibrations and the C-Cl stretching vibration would also show characteristic absorptions, further confirming the presence of these functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm-1) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Pharmacological and Biochemical Investigations: Elucidating Mechanisms of Action and Biological Targets of Indazole Derivatives

Ligand-Target Interactions in Cannabinoid (CB1) Receptor Modulation

The indazole core is a well-established scaffold in the design of synthetic cannabinoid receptor agonists (SCRAs), which are known to bind to and activate the cannabinoid 1 (CB1) and 2 (CB2) receptors. nih.gov The interaction of these ligands with the CB1 receptor, a G protein-coupled receptor (GPCR) abundant in the central nervous system, is a critical first step in signal transduction that leads to various physiological effects. nih.gov

While direct binding affinity and functional activity data for 1-(3-Chlorobenzyl)-1H-indazol-5-amine at the CB1 receptor are not specified in the available research, studies on analogous compounds highlight key structure-activity relationships. For instance, the presence of a halogen atom on the indazole core is a common feature in many SCRAs. nih.gov Research on a series of halogenated indazole SCRAs demonstrated that the type and position of the halogen can significantly influence potency. nih.gov In one study, SCRAs with a fluorine atom at the 5-position of the indazole core generally exhibited the lowest EC₅₀ values (a measure of potency), indicating higher potency. nih.gov For compounds with a methyl ester head group, chlorinated analogs were typically next in potency, followed by brominated analogs. nih.gov

The general structure of indazole derivatives allows for steric complementarity within the CB1 receptor binding pocket, and the nitrogen atoms in the indazole ring can facilitate hydrogen bonding and hydrophobic interactions, enhancing binding stability. nih.gov However, without specific experimental validation for this compound, its precise mode of interaction and its efficacy as a CB1 receptor modulator remain hypothetical.

Enzyme Inhibition Profiles: Cyclooxygenase (COX-1 and COX-2) Activity

Indazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting COX-1 and/or COX-2. mdpi.com The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. mdpi.com

Although specific data on the COX-1 and COX-2 inhibitory activity of this compound is not available, studies on other indazole-based compounds have shown promise. For example, certain 1,3,4-oxadiazole (B1194373) derivatives containing a pyrrolo[3,4-d]pyridazinone scaffold have demonstrated inhibitory activity against both COX isoforms, with some compounds showing greater inhibition of COX-2 than the reference drug Meloxicam. mdpi.com Molecular docking studies of these related compounds suggest they bind within the active site of both COX-1 and COX-2, with binding affinity influenced by specific substitutions. mdpi.com The structural differences between the COX-1 and COX-2 active sites, particularly the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2, creates an additional binding pocket in COX-2 that can be exploited for selective inhibition. mdpi.com The potential for this compound to act as a COX inhibitor would depend on how its specific substituents interact with these active sites.

| Related Compound Class | Target Enzyme | Key Findings | Reference |

| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1, COX-2 | Showed similar activity and affinity to both isoenzymes; all tested compounds inhibited COX-2 more effectively than Meloxicam. | mdpi.com |

Investigating Macromolecular Binding: Protein-Ligand Interactions

The binding of drug molecules to plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic and pharmacodynamic properties. HSA, the most abundant protein in human plasma, acts as a carrier for a wide variety of endogenous and exogenous compounds, including many drugs. nih.govmdpi.com

Characterization of Binding to Human Serum Albumin (HSA)

There are no specific studies characterizing the binding of this compound to Human Serum Albumin in the reviewed literature. However, the general principles of drug-HSA interactions are well-established. HSA possesses several binding sites, with the two principal locations for anionic heterocyclic drugs being Sudlow's site I (in subdomain IIA) and Sudlow's site II (in subdomain IIIA). nih.gov The binding of a ligand to HSA is a reversible process, and the strength of this interaction, quantified by the binding constant (Ka), affects the free concentration of the drug in plasma, its distribution, and its elimination half-life. mdpi.comrsc.org Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and equilibrium dialysis are commonly used to characterize these interactions, determining parameters like binding affinity, stoichiometry, and the thermodynamic forces driving the binding. mdpi.comrsc.org

Analysis of Binding Sites and Proposed Drug Binding Mechanisms (e.g., Ligand Dissociation and Metal Coordination)

The mechanism of drug binding to HSA is complex and can involve a combination of hydrophobic interactions, hydrogen bonds, electrostatic forces, and van der Waals forces. rsc.org The specific binding site and mechanism for this compound have not been determined. For many ligands, binding to HSA is a spontaneous process that can be either enthalpically and/or entropically driven. mdpi.com

Studies on other ligands have shown that binding to one site can influence the binding of other molecules at different sites through conformational changes in the protein, a phenomenon known as allosteric modulation. nih.gov Furthermore, the binding affinity of a drug can be affected by environmental factors such as temperature and the ionic strength of the solution. mdpi.comrsc.org For example, studies with uremic toxins have shown that their binding affinity to HSA tends to decrease with increasing temperature and higher ionic strength. rsc.org Without experimental data, any proposed binding mechanism for this compound to HSA would be purely speculative, based on its chemical structure and the known properties of HSA's binding pockets.

Structure Activity Relationship Sar Studies and Rational Design Principles for 1 3 Chlorobenzyl 1h Indazol 5 Amine Analogues

Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

SAR studies for indazole-based compounds have demonstrated that the nature and position of substituents on both the indazole core and its appended groups are critical for biological activity. elsevierpure.com The indazole ring itself can tolerate a variety of substituents, which allows for fine-tuning of the molecule's properties. nih.gov

For kinase inhibitors, a common target for indazole derivatives, modifications at various positions have yielded significant insights:

The Benzyl (B1604629) Group: The 3-chloro substitution on the benzyl ring is a key feature. In a series of bi-heterocyclic compounds, the 3-chlorobenzyl moiety was found to be beneficial for acetylcholinesterase (AChE) inhibition. scispace.com The position of the halogen on this ring can drastically alter activity. For instance, in related 6-aminoindazole derivatives, a 4-fluorobenzyl group conferred potent antiproliferative activity against human colorectal cancer cells. researchgate.net

The Indazole Core: The indazole nucleus is a crucial pharmacophore in many kinase inhibitors. rsc.orgrsc.org Aromatic ring substitution at the C-5 position, where the amine group is located in the parent compound, is an area of increasing focus for discovering highly active and selective inhibitors. mdpi.com Introducing various substituted aromatic groups at this position via methods like Suzuki coupling can enhance interactions with kinase targets. mdpi.com

The 5-Amine Group: The amine at the C-5 position serves as a critical anchor or a point for further extension. In the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a 5-amino group on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold was used as a key intermediate for creating a series of potent benzamide (B126) and phenyl urea (B33335) derivatives. nih.gov Similarly, in designing 1H-indazole-3-amine derivatives, introducing piperazine (B1678402) or mercapto acetamide (B32628) moieties at the C-3 amine position was explored to improve properties like water solubility and biological activity. mdpi.com

The following table summarizes the observed effects of various substituents on the biological activity of indazole analogues.

| Compound Series | Substituent Modification | Observed Effect on Activity | Target/Assay | Reference |

| Indazole-pyrimidine derivatives | Hydrophobic groups (alkyl, halogen) at pyrimidine (B1678525) C-2 | Decreased potency compared to methoxy (B1213986) derivatives | VEGFR-2 Inhibition | rsc.org |

| Indazole-based diarylureas | N-(2-(pyrrolidin-1-yl)ethyl)-carboxamide | Improved solubility and potent activity | Antiproliferative (HCT-116) | nih.gov |

| 1,3-disubstituted indazoles | Substituted furan (B31954) moiety | Crucial for high activity | HIF-1 Inhibition | elsevierpure.com |

| 6-substituted aminoindazoles | N-(4-fluorobenzyl) group | Potent antiproliferative activity | Antiproliferative (HCT116) | researchgate.net |

| 5-({5-[(substituted-benzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-amine | 3-chlorobenzyl group | Better inhibitory activity | Acetylcholinesterase (AChE) | scispace.com |

| 3,5-disubstituted indazoles | Aromatic substitution at C-5 | Potential to increase activity and selectivity | Kinase Inhibition | mdpi.com |

Influence of Regiochemistry and Tautomeric Forms on Pharmacological Profiles

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally considered the more thermodynamically stable form. nih.govnih.gov The position of the substituent on the pyrazole (B372694) nitrogen (N1 or N2) profoundly impacts the molecule's three-dimensional shape and its ability to interact with biological targets.

Regiochemical Impact: The substitution pattern is a determining factor for inhibitory activity. For example, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, initial screenings highlighted the importance of having the indazole nitrogen at the 2-position, as compounds with 1-position substitution lacked the desired inhibitory effect. rsc.org Conversely, studies on the reaction of indazoles with formaldehyde (B43269) have shown that under acidic conditions, 1-substituted products are predominantly formed, reflecting the relative stability of the intermediates. nih.govacs.org For instance, calculations showed the 1-substituted isomer of (1H-indazol-1-yl)methanol to be 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.org This inherent stability can influence which regioisomer is more readily synthesized and ultimately pursued in a drug discovery program.

Tautomerism and Binding: The specific tautomeric form present in the binding pocket of a target protein can be critical. While 1H-indazole is more stable in solution, the protein environment can selectively bind the less stable 2H-tautomer if it provides a better fit or more favorable interactions. Docking studies of indazole derivatives have sometimes predicted that the free NH of the indazole is not involved in hydrogen bonding with the target, suggesting that modifications at this position could be explored without disrupting key interactions. nih.gov The ability of the indazole to exist in different tautomeric and regioisomeric forms provides a versatile scaffold for drug design, allowing it to adapt to the specific geometry and chemical environment of various enzyme active sites. researchgate.net

Computational and Experimental Approaches to Rational Drug Design

Modern drug discovery heavily relies on both computational and experimental methods to rationally design new molecules. These approaches aim to optimize the interaction between a ligand, such as a 1-(3-Chlorobenzyl)-1H-indazol-5-amine analogue, and its biological target.

Structure-Based Drug Design (SBDD) uses the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy, to design inhibitors. emanresearch.org This method has been successfully applied to optimize indazole-based compounds.

For example, SBDD was used to design novel indazole-based diarylurea derivatives as anticancer agents targeting the c-kit proto-oncogene. nih.gov By analyzing the target's binding pocket, researchers could rationally modify the indazole scaffold to improve potency and other properties. nih.gov Similarly, structure-guided design has led to the synthesis of potent 1H-indazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase and Extracellular signal-Regulated Kinase (ERK). nih.gov In one instance, this approach led to a compound with strong potency against a drug-resistant EGFR mutant. nih.gov The process often involves an iterative cycle of molecular docking simulations, chemical synthesis, and biological testing to refine the molecule's fit and interactions within the target's active site. nih.govrsc.org

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. nih.govpharmacelera.com It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to the target protein. nih.govfrontiersin.org These initial fragment hits then serve as starting points for building more potent, lead-like molecules through strategies like fragment growing, linking, or merging. pharmacelera.com

FBDD has proven highly effective in the discovery of indazole-based inhibitors. researchgate.net A notable case study involved the discovery of aminoindazole inhibitors of phosphoinositide-dependent kinase-1 (PDK1). nih.gov An initial fragment screen identified an aminoindazole hit which, through subsequent screening and optimization, led to a potent and highly ligand-efficient inhibitor. nih.gov In another example, an FBDD approach was used to identify an indazole-based inhibitor of the AXL receptor tyrosine kinase. nih.gov An initial indazole fragment hit was rapidly improved by screening an expanded fragment library, and subsequent optimization guided by docking studies yielded a potent inhibitor. nih.gov

The FBDD process can be summarized in the following steps:

Fragment Library Screening: A library of fragments (typically <300 Da) is screened using biophysical techniques (e.g., NMR, X-ray crystallography) to identify binders. frontiersin.org

Hit Validation: Confirmed hits are validated to ensure they bind to the desired site on the target.

Fragment Elaboration: The fragment is "grown" or "linked" to increase its size and affinity, guided by structural information of the fragment-target complex. pharmacelera.com This step aims to improve potency and convert a weak-binding fragment into a lead compound. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. researchgate.net By establishing a mathematical relationship between chemical structure and biological activity, QSAR models can guide the design of new, more potent analogues and prioritize which compounds to synthesize and test. nih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (the "training set") is selected. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the training set. mdpi.com

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal validation techniques (e.g., cross-validation) and an external test set of compounds not used in model generation. nih.govnih.gov

QSAR studies have been applied to indazole-containing compounds to understand their inhibitory mechanisms. For instance, a 3D-QSAR study was conducted on a series of PIM2 kinase inhibitors to understand the steric and electrostatic field effects of different substituents on their anticancer activity. nih.gov In another study, QSAR modeling of indazole compounds was used to explore their inhibitory activity against SAH/MTAN-mediated quorum sensing in bacteria, identifying key structural features responsible for their effect. nih.gov These models provide valuable insights that can accelerate the drug discovery process by allowing researchers to virtually screen and prioritize novel indazole derivatives before committing to their synthesis. researchgate.net

Computational Chemistry and Molecular Modeling in the Study of 1 3 Chlorobenzyl 1h Indazol 5 Amine and Indazole Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is crucial for understanding the structural basis of molecular recognition and for designing compounds with improved affinity and selectivity.

Molecular docking simulations predict how compounds like 1-(3-Chlorobenzyl)-1H-indazol-5-amine fit within the active site of a biological target, such as a protein kinase. The indazole core is a versatile scaffold known to interact with the hinge region of many kinases, a critical area for ATP binding. nih.gov

Docking studies on various indazole derivatives reveal common interaction patterns. For instance, the nitrogen atoms of the indazole ring frequently act as hydrogen bond acceptors or donors, forming key hydrogen bonds with backbone residues of the protein's hinge region. In studies of indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), the N-H of the indazole ring was shown to form a hydrogen bond with the amino acid residue Glu562, while another nitrogen atom of the indazole group interacted with Ala564. nih.gov Similarly, docking of a 1H-indazol-3-amine derivative into the ATP binding site of FGFR1 showed the 3-aminoindazole group occupying the hinge region and forming three hydrogen bonds with Ala564 and Glu562. nih.gov

Beyond hydrogen bonds, other key interactions are predicted, including:

Hydrophobic Interactions: Alkyl and aryl groups on the indazole scaffold often engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity. nih.govbiotech-asia.org

π-π Stacking: The aromatic nature of the indazole ring and its substituents (like the chlorobenzyl group) allows for π-π stacking interactions with aromatic residues such as phenylalanine (Phe) or tyrosine (Tyr) in the binding pocket. nih.gov

For this compound, a docking simulation would likely predict that the indazole core forms hydrogen bonds with the kinase hinge region, while the 3-chlorobenzyl group occupies a hydrophobic pocket, with the chlorine atom potentially forming specific halogen bonds or other electrostatic interactions.

Docking programs use scoring functions to estimate the binding affinity (often expressed as binding energy, ΔG, in kcal/mol) of a ligand to its target. Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher predicted potency. nih.gov These scores allow for the virtual screening of large compound libraries and the ranking of potential drug candidates.

In a study of novel indazole derivatives targeting the renal cancer receptor (PDB: 6FEW), the compounds with the highest predicted activity had binding energies ranging from -11.52 to -11.77 kcal/mol. nih.govresearchgate.net Another study on indazole derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors reported binding energies for promising compounds between -6.70 and -7.39 kcal/mol. biotech-asia.org These values are often compared to a known reference inhibitor to gauge relative potency.

The table below illustrates typical binding energy data obtained from molecular docking studies of various indazole derivatives against different protein targets.

| Compound ID | Target Protein | PDB Code | Binding Energy (kcal/mol) |

| 8v | Renal Cancer Receptor | 6FEW | -11.77 |

| 8w | Renal Cancer Receptor | 6FEW | -11.64 |

| 8y | Renal Cancer Receptor | 6FEW | -11.52 |

| Bindarit | K-Ras Receptor | - | -7.30 |

| SS | VEGFR-2 | 4AG8 | -7.39 |

| SMO | VEGFR-2 | 4AGD | -6.99 |

| 3c | MDM2-p53 | 1RV1 | -359.20 |

Note: The extremely high binding energy for compound 3c is reported as published but may use a different scoring function or scale than the others. jocpr.com

Pharmacophore Modeling for Ligand-Based Drug Design and Virtual Screening

Pharmacophore modeling is another powerful computational strategy used when the 3D structure of the target protein is unknown or when focusing on the common features of known active ligands. nih.gov A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. ugm.ac.id

For indazole derivatives, a ligand-based pharmacophore model can be generated from a set of known active compounds. For example, a study to discover novel Estrogen Receptor alpha (ERα) inhibitors used a training set of 17 known inhibitors to generate ten pharmacophore models. The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and one aromatic interaction feature. ugm.ac.idresearchgate.net This validated model was then used to screen a library of 186 indazole analogs to identify new potential hits. ugm.ac.id

This approach is highly effective for:

Virtual Screening: Rapidly searching large chemical databases to find novel scaffolds that match the pharmacophore model. researchgate.net

Lead Optimization: Guiding the modification of a lead compound, such as this compound, to better fit the pharmacophore and improve biological activity.

De Novo Design: Designing entirely new molecules that incorporate the key pharmacophoric features. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A compound's efficacy is determined not only by its binding affinity but also by its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities. nih.govjaptronline.com

For indazole derivatives, various ADME parameters can be calculated using computational models:

Absorption: Predictions of gastrointestinal absorption and oral bioavailability are often based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, guided by frameworks like Lipinski's Rule of Five. nih.gov

Distribution: Parameters such as plasma protein binding and the ability to cross the blood-brain barrier are estimated.

Metabolism: Prediction of metabolic stability and identification of the primary sites of metabolism by cytochrome P450 enzymes.

Excretion: Models can predict routes of clearance, such as renal excretion. nih.gov

The following table shows representative in silico ADME predictions for a series of newly designed indazol-pyrimidine derivatives.

| Property | Description | Predicted Outcome for Indazole Derivatives |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug. | The synthesized compounds met Lipinski's rule of five. nih.gov |

| Veber's Rule | Relates to molecular flexibility and polar surface area for predicting oral bioavailability. | The synthesized compounds adhered to Veber's rule. nih.gov |

| Solubility | Predicts how well the compound dissolves in water. | Predicted to have good solubility. nih.gov |

| Absorption Profile | Overall prediction of absorption from the gut into the bloodstream. | Predicted to have a good absorption profile. nih.gov |

Predictive Toxicology Modeling

Early assessment of potential toxicity is critical to prevent late-stage failures in drug development. In silico predictive toxicology models use computational algorithms to forecast a compound's potential adverse effects based on its chemical structure. researchgate.net

These models can predict a range of toxicological endpoints for indazole derivatives, including:

Mutagenicity: The potential to cause genetic mutations, often predicted using models for the Ames test.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential for adverse effects on the heart, such as hERG channel inhibition.

Reproductive Toxicity: The potential to harm the reproductive system.

In a study of 31 indazole derivatives, the OSIRIS Property Explorer was used to predict risks such as mutagenicity, tumorigenicity, and irritant effects. researchgate.net Such analyses help prioritize compounds with a lower predicted risk for further development, ensuring that resources are focused on the safest and most promising candidates. researchgate.netresearchgate.net The results of these predictions are often presented as a risk score or a simple color-coded alert system.

Emerging Research Avenues and Future Directions for 1 3 Chlorobenzyl 1h Indazol 5 Amine in Preclinical Development

Identification of Novel Therapeutic Applications Beyond Current Indications

The indazole scaffold is a well-established pharmacophore found in various approved drugs and clinical candidates, primarily recognized for its role in kinase inhibition. nih.govmdpi.com For 1-(3-Chlorobenzyl)-1H-indazol-5-amine, the existing research landscape for related analogues suggests several promising avenues for new therapeutic applications.

Oncology: The most prominent potential application lies in oncology. Derivatives of 1H-indazole-3-amine have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. nih.gov Modifications of the indazole core have yielded inhibitors for other critical cancer-related kinases such as Bcr-Abl. nih.gov Furthermore, a structurally similar compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been identified as a potent inhibitor of the TGF-β type 1 receptor kinase (ALK5), which is implicated in cancer and fibrotic diseases. researchgate.netnih.gov This strongly suggests that this compound could be investigated as a kinase inhibitor for various cancers.

Neurodegenerative Diseases: Research into indole-based analogues has revealed potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target in the management of Parkinson's disease. nih.govresearchgate.net Given the structural similarities between indole (B1671886) and indazole, and the precedent for indazole-based compounds in this area, exploring the MAO-B inhibitory activity of this compound is a logical next step.

Infectious Diseases: Novel derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania species, the parasites responsible for leishmaniasis. These compounds were found to be potent inhibitors of the parasite's trypanothione (B104310) reductase. tandfonline.com This indicates a potential application for indazole derivatives, including the subject compound, in the development of new anti-parasitic agents.

Table 1: Potential Therapeutic Targets for this compound Based on Analog Data

| Therapeutic Area | Potential Molecular Target | Rationale from Related Compounds |

|---|---|---|

| Oncology | FGFR, ALK5, Bcr-Abl | Derivatives of 1H-indazol-3-amine and N-(3-fluorobenzyl) indazole show potent inhibition. nih.govnih.govresearchgate.net |

| Neurodegenerative | MAO-B | Indazole-based hits have shown MAO-B inhibitory activity, similar to indole analogues. nih.govresearchgate.net |

| Infectious Diseases | Trypanothione Reductase | Nitro-indazole derivatives are effective against Leishmania parasites via this target. tandfonline.com |

Strategies for Optimizing Potency, Selectivity, and Drug-likeness

Structural Modifications for Potency and Selectivity: Structure-activity relationship (SAR) studies are crucial. Research on related FGFR inhibitors has shown that introducing fluorine substituents can dramatically improve cellular activity. nih.gov For instance, a derivative with a 2,6-difluoro-3-methoxyphenyl group showed highly potent activity against FGFR1 and FGFR2. nih.gov Similarly, modifying the benzyl (B1604629) group of this compound with different substitution patterns could fine-tune its binding affinity and selectivity. The 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment for tyrosine kinases, and modifications at other positions can be explored to interact with regions outside the main ATP binding pocket. mdpi.comnih.gov

Improving Pharmacokinetic Properties: A significant hurdle in drug development is poor metabolic stability. A strategy employed for a similar ALK5 inhibitor involved the strategic incorporation of deuterium (B1214612) at metabolically vulnerable spots. researchgate.netnih.gov This led to a candidate with moderate clearance and high oral bioavailability in mice. nih.gov Applying this "deuterium-for-hydrogen" switch to the methyl group in related structures, or to the benzyl moiety in the title compound, could enhance its metabolic profile.

Table 2: Exemplary Optimization Strategies and Expected Outcomes

| Strategy | Specific Action | Expected Outcome |

|---|---|---|

| Potency Enhancement | Introduce fluorine atoms to the benzyl ring. | Increased binding affinity to target kinase (e.g., lower IC50 value). nih.gov |

| Selectivity Tuning | Synthesize analogues with varied substitution on the benzyl ring (e.g., methoxy (B1213986), trifluoromethyl). | Improved selectivity for the target kinase over related kinases. |

| Metabolic Stability | Replace specific hydrogen atoms with deuterium on the benzyl moiety. | Reduced rate of metabolic breakdown, leading to longer half-life and improved bioavailability. nih.gov |

| Solubility Improvement | Add polar functional groups (e.g., hydroxyl, amino) to the molecule. | Enhanced aqueous solubility, which can improve absorption. |

Development of Advanced and Sustainable Synthetic Methodologies

Efficient and scalable synthesis is paramount for the preclinical and eventual clinical development of a drug candidate. Future research should focus on moving beyond traditional, multi-step syntheses towards more advanced and sustainable methods.

Modern Coupling Reactions: The synthesis of many indazole derivatives relies on foundational reactions like Suzuki coupling. For example, 5-bromo-1H-indazol-3-amine can be coupled with various boronic acids to create diverse analogues. mdpi.com Future work could optimize these reactions using modern palladium catalysts and ligands to improve yields and reduce reaction times under milder, more environmentally friendly conditions.

One-Pot Syntheses: A significant advancement would be the development of one-pot or tandem reactions. Researchers have successfully developed a one-pot method to create complex pyrimido[1,2-b]indazole skeletons from 3-aminoindazole and amino acids, using molecular iodine to promote the reaction cascade. acs.org Applying this type of thinking to the synthesis of this compound could streamline the process, reduce waste, and lower costs by minimizing intermediate purification steps.

Catalytic and Greener Conditions: The synthesis of certain indazole derivatives has been achieved through cycloaddition reactions under thermal and catalytic (CuI) conditions. tandfonline.com Exploring copper-catalyzed or other transition-metal-catalyzed reactions for the construction of the indazole core or the introduction of the benzyl group could provide more sustainable alternatives to traditional methods.

Integration of Omics Technologies and High-Throughput Screening in Future Research

Modern drug discovery leverages large-scale data and automation to accelerate the identification and validation of new therapeutic agents.

High-Throughput Screening (HTS): To explore the full therapeutic potential of the this compound scaffold, HTS can be employed. nih.gov Large libraries of analogues can be rapidly synthesized and screened against a wide panel of biological targets, such as a broad array of kinases or other enzymes. This approach can quickly identify primary hits for various diseases and provide a wealth of SAR data to guide optimization. nih.govtox21.gov

Omics Technologies: The integration of "omics" technologies offers a holistic view of a compound's biological effects. nih.govnih.gov

Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells treated with the compound, researchers can identify the cellular pathways being modulated. This can help confirm the mechanism of action and uncover unexpected off-target effects or novel therapeutic opportunities.

Proteomics: This involves studying the changes in protein expression and post-translational modifications. For a kinase inhibitor, proteomics can directly confirm the inhibition of downstream phosphorylation events.

Metabolomics: Analyzing the changes in small-molecule metabolites can provide a functional readout of the compound's effects on cellular metabolism and physiology. nih.gov

By integrating these high-content screening methods, the preclinical development of this compound can be made more efficient and informative, increasing the likelihood of identifying a successful clinical candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorobenzyl)-1H-indazol-5-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-nitro-1H-indazole with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) followed by nitro-group reduction using Pd/C and H₂ yields the target amine. Optimization of reaction time and stoichiometry is critical to minimize byproducts like N-alkylated isomers . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).

Q. How can the purity and identity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time comparison against a standard.

- NMR : Key signals include the aromatic protons of the indazole ring (δ 7.2–8.1 ppm) and the benzyl CH₂ group (δ 4.8–5.2 ppm). Absence of nitro-group signals (δ ~8.5 ppm) confirms reduction .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 258.07 (calculated for C₁₃H₁₁ClN₃).

Q. What are the primary applications of this compound in biological research?

- Methodological Answer : The compound’s indazole core and chlorobenzyl group make it a candidate for kinase inhibition studies. For example, evaluate its IC₅₀ against JAK2 or EGFR kinases using fluorescence-based ATP competition assays. Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and test dose-response curves in triplicate .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the indazole nitrogen be addressed?

- Methodological Answer : Regioselective N1-alkylation (vs. N2) is achieved by:

- Solvent Control : Polar aprotic solvents (DMF, DMSO) favor N1 due to better stabilization of the transition state.

- Base Selection : Bulky bases (e.g., DBU) deprotonate the indazole at N1 preferentially.

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progression and quench before isomer formation .

Q. What computational strategies are effective for predicting binding modes with target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s DFT-optimized geometry (B3LYP/6-31G* level). Validate docking poses with MD simulations (AMBER, 100 ns) to assess binding stability. Key interactions include π-π stacking with kinase hinge regions (e.g., Phe1133 in MET kinase) and halogen bonding via the Cl atom .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Enzyme Source : Use recombinant proteins from the same expression system (e.g., Sf9 insect cells vs. HEK293).

- Cofactor Concentrations : Adjust Mg²⁺/ATP levels to physiological ranges.

- Data Normalization : Include a reference inhibitor (e.g., staurosporine for kinases) in each plate .

Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?

- Methodological Answer : Grow single crystals via slow evaporation (acetonitrile/water, 1:1). Collect X-ray data (Mo Kα, λ = 0.71073 Å) and refine using SHELXL. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.